molecular formula C6H7ClN2O B582461 4-Chloro-6-methoxypyridin-3-amine CAS No. 1261884-16-5

4-Chloro-6-methoxypyridin-3-amine

Cat. No.: B582461
CAS No.: 1261884-16-5
M. Wt: 158.585
InChI Key: GHLMOWWCIXZKMV-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxypyridin-3-amine (CAS# 1261884-16-5) is a high-purity chemical building block of interest in pharmaceutical and advanced materials research . This compound, with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol, serves as a versatile synthon in organic synthesis . The presence of both chloro and amine functional groups on the methoxypyridine ring system allows for further functionalization, making it a valuable intermediate for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Proper storage is essential to maintain the stability and purity of this compound; it must be kept in a dark place under an inert atmosphere and at a constant temperature of 2-8°C . This product is labeled with the signal word "Warning" and carries hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers should adhere to safe laboratory practices and consult the supplied safety data sheet (SDS) before use. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLMOWWCIXZKMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-6-methoxypyridin-3-amine CAS 1261884-16-5

Author: BenchChem Technical Support Team. Date: February 2026

4-Chloro-6-methoxypyridin-3-amine (CAS 1261884-16-5) is a high-value heteroaromatic building block, primarily utilized in the synthesis of allosteric SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors and other kinase-targeted therapeutics.

Its structural utility lies in its orthogonal reactivity :

  • C3-Amine: A nucleophilic handle for amide coupling, urea formation, or heterocyclization.

  • C4-Chloride: An electrophilic site activated for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C6-Methoxy: An electron-donating group (EDG) that modulates the pyridine ring's electron density, enhancing the basicity of the amine while influencing the solubility profile of the final drug candidate.

Table 1: Physicochemical Identity

PropertyDataNote
CAS Registry Number 1261884-16-5
IUPAC Name 4-Chloro-6-methoxypyridin-3-amineEquivalent to 5-amino-4-chloro-2-methoxypyridine (symmetry dependent)
Molecular Formula

4-Chloro-6-methoxypyridin-3-amine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Chloro-6-methoxypyridin-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-6-methoxypyridin-3-amine, a crucial intermediate in contemporary pharmaceutical synthesis. Recognizing the limited availability of quantitative solubility data in public literature, this document delivers a robust framework for researchers to understand, predict, and experimentally determine the solubility of this compound in a range of common organic solvents. The guide synthesizes foundational principles of amine solubility with a detailed, field-proven experimental protocol. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document aims to empower scientists to generate reliable and reproducible solubility data, a critical parameter for reaction optimization, purification, and formulation development.

Introduction: The Critical Role of Solubility in Drug Development

4-Chloro-6-methoxypyridin-3-amine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are present in a variety of biologically active molecules, making it a valuable building block for novel therapeutics. The solubility of such an intermediate in organic solvents is a fundamental physicochemical property that dictates its utility in a laboratory and industrial setting.[1] Understanding and quantifying solubility is paramount for:

  • Reaction Kinetics: Ensuring that reactants are in the same phase is crucial for optimal reaction rates and yields.

  • Purification Processes: Solubility differences are the basis for crystallization, precipitation, and chromatographic separation techniques.

  • Formulation Development: For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and the choice of delivery vehicle.[2]

This guide will provide both a theoretical and a practical framework for approaching the solubility of 4-Chloro-6-methoxypyridin-3-amine.

Physicochemical Properties and Predicted Solubility Profile

A comprehensive understanding of the molecular structure of 4-Chloro-6-methoxypyridin-3-amine allows for a qualitative prediction of its solubility behavior.

Table 1: Physicochemical Properties of 4-Chloro-6-methoxypyridin-3-amine and Related Compounds

Property4-Chloro-6-methoxypyridin-3-amine6-Chloro-4-methoxypyridin-3-amine4-chloro-6-methoxypyrimidin-5-amine
Molecular Formula C₆H₇ClN₂OC₆H₇ClN₂OC₅H₆ClN₃O
Molecular Weight 158.59 g/mol [3]158.59 g/mol 159.58 g/mol
Appearance Solid (predicted)SolidCrystalline Powder
Predicted XLogP3-AA 1.1Not Available0.798
Hydrogen Bond Acceptor Count 334
Hydrogen Bond Donor Count 111
Topological Polar Surface Area 48.1 Ų48.1 Ų74.1 Ų

Data for 4-Chloro-6-methoxypyridin-3-amine is based on its isomeric and analogous structures, as extensive experimental data is not publicly available.

The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity of a molecule, governed by its functional groups and overall structure, determines its affinity for a given solvent.

  • Polar Moieties: The amine (-NH₂) and methoxy (-OCH₃) groups, along with the nitrogen atom in the pyridine ring, are capable of hydrogen bonding and dipole-dipole interactions. These polar features suggest solubility in polar solvents.

  • Nonpolar Backbone: The chlorinated pyridine ring forms a relatively nonpolar backbone.

Based on these structural features, a predicted solubility profile can be hypothesized:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as in alcohols like methanol and ethanol, which can engage in hydrogen bonding.

  • Moderate Solubility: Likely in moderately polar solvents like acetone, ethyl acetate, and dichloromethane (DCM).

  • Low Solubility: Expected in nonpolar solvents such as hexanes, toluene, and diethyl ether.

It is crucial to note that while these predictions are grounded in chemical principles, empirical determination is necessary for quantitative and accurate data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][4] This protocol outlines a robust procedure for quantifying the solubility of 4-Chloro-6-methoxypyridin-3-amine.

Materials and Equipment
  • 4-Chloro-6-methoxypyridin-3-amine (high purity)

  • Organic solvents (analytical grade)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • Vials with airtight seals (e.g., screw-cap vials with PTFE-lined septa)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, solvent-compatible membrane)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_quant Quantification A Add excess solid to a known volume of solvent in a sealed vial B Equilibrate at a constant temperature with agitation (e.g., 24-48 hours) A->B C Allow solid to settle B->C D Withdraw supernatant and filter through a syringe filter C->D E Dilute the filtrate to a known volume D->E F Analyze by HPLC or UV-Vis E->F H Determine the concentration of the saturated solution from the calibration curve F->H G Prepare a calibration curve with standards of known concentration G->H I Calculate solubility (e.g., in mg/mL or mol/L) H->I

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of 4-Chloro-6-methoxypyridin-3-amine and add it to a vial containing a precisely known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set at the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[4]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered saturated solution with a known volume of the same solvent to ensure the concentration falls within the linear range of the analytical method.

  • Analytical Quantification (HPLC Method Recommended):

    • Calibration Curve: Prepare a series of standard solutions of 4-Chloro-6-methoxypyridin-3-amine in the chosen solvent at known concentrations.

    • Analyze these standards using a validated HPLC method to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Analyze the diluted, filtered sample under the same HPLC conditions.

    • Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by accounting for the dilution factor. The solubility is reported in units such as mg/mL or mol/L.

Data Presentation and Interpretation

For ease of comparison and practical application, the determined solubility data should be presented in a clear and structured format.

Table 2: Exemplary Solubility Data Table for 4-Chloro-6-methoxypyridin-3-amine at 25 °C

SolventSolvent Polarity (Dielectric Constant)Solubility (mg/mL)Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)46.7[Experimental Value][Experimental Value]
Methanol32.7[Experimental Value][Experimental Value]
Ethanol24.5[Experimental Value][Experimental Value]
Acetone20.7[Experimental Value][Experimental Value]
Dichloromethane (DCM)9.1[Experimental Value][Experimental Value]
Ethyl Acetate6.0[Experimental Value][Experimental Value]
Toluene2.4[Experimental Value][Experimental Value]
Hexane1.9[Experimental Value][Experimental Value]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Chloro-6-methoxypyridin-3-amine.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Hazard Statements: Based on data for analogous compounds, 4-Chloro-6-methoxypyridin-3-amine may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[6][7]

Always consult the most recent Safety Data Sheet (SDS) for the specific compound before commencing any experimental work.

Conclusion

While a comprehensive public database for the solubility of 4-Chloro-6-methoxypyridin-3-amine is not yet established, this guide provides the necessary theoretical foundation and a detailed experimental protocol to empower researchers to generate this critical data. The structural characteristics of the molecule suggest a favorable solubility in polar organic solvents. The provided shake-flask methodology, coupled with chromatographic analysis, represents a robust and reliable approach for the quantitative determination of its solubility. The generation of such data is an indispensable step in the advancement of research and development projects that utilize this versatile chemical intermediate.

References

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Chemistry LibreTexts. (2025, July 21). LAB 3 - ALCOHOLS AND AMINES.
  • (n.d.). Solubility determination of compounds of pharmaceutical interest.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies.
  • Benchchem. (n.d.). A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.
  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • EPA. (2025, October 15). 4-chloro-6-methoxypyrimidin-5-amine Properties.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Sigma-Aldrich. (n.d.). 6-Chloro-4-methoxypyridin-3-amine.
  • Abovchem. (n.d.). 4-chloro-6-methoxypyridin-3-amine - CAS:1261884-16-5.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Guidechem. (n.d.). 6-chloro-4-Methoxypyridin-3-aMine 1256805-54-5 wiki.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet.
  • (2025, October 15). M1641 - • SAFETY DATA SHEET.
  • (2023, August 31). Solubility of Organic Compounds.
  • Benchchem. (n.d.). Overcoming poor solubility of 6-Chloro-3-methoxypyridazin-4-amine in reactions.
  • Cole-Parmer. (2004, February 13). Material Safety Data Sheet - 2-Amino-6-chloro-4-methoxypyrimidine, 95%.
  • ResearchGate. (n.d.). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine.
  • NIH. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine - PMC.
  • Benchchem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.

Sources

Technical Monograph: Physicochemical Profiling of 3-Amino-4-chloro-6-methoxypyridine

[1]

Core Identity & Structural Characterization[1]

3-Amino-4-chloro-6-methoxypyridine is a trisubstituted pyridine scaffold frequently utilized as an intermediate in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmaceuticals.[1] Its specific substitution pattern—combining an electron-donating amino group, a withdrawing (yet activating for cross-coupling) chloro group, and an electron-donating methoxy group—creates a unique "push-pull" electronic system that dictates its reactivity.[1]

Chemical Identity Table[1]
ParameterData
Common Name 3-Amino-4-chloro-6-methoxypyridine
IUPAC Name 4-Chloro-6-methoxypyridin-3-amine
CAS Registry Number 1261884-16-5
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
SMILES COC1=NC=C(N)C(Cl)=C1
InChI Key DOTGSGJAEQKRLN-UHFFFAOYSA-N
MDL Number MFCD18415426
Electronic Structure & Reactivity Logic

The reactivity of this molecule is defined by the interplay between the three substituents on the pyridine ring.[1]

  • Position 3 (Amino, -NH₂): Acts as a strong electron donor (+M effect), increasing electron density at the ortho (C2, C4) and para (C6) positions.[1] However, the C4 position is occupied by Chlorine.[1]

  • Position 4 (Chloro, -Cl): While inductively withdrawing (-I), the chlorine atom at the 4-position is activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring, which is further modulated by the adjacent amino group.[1]

  • Position 6 (Methoxy, -OCH₃): Located alpha to the pyridine nitrogen, this group provides electron density via resonance, stabilizing the ring but also making the C2-H more acidic compared to unsubstituted pyridine.[1]

Reactivity Diagram (DOT Visualization):

ElectronicEffectscluster_reactionsPrimary Reactivity ModesCenterPyridine CoreChloro4-Chloro (-Cl)Leaving GroupCross-Coupling SiteCenter->Chloro Inductive WithdrawalAmino3-Amino (-NH2)Electron Donor (+M)Nucleophilic HandleAmino->Center Activates C2/C6AmideAmide Coupling(at C3-NH2)Amino->Amide R-COClSuzukiSuzuki Coupling(at C4-Cl)Chloro->Suzuki Pd(0)Methoxy6-Methoxy (-OCH3)Electron DonorSolubility EnhancerMethoxy->Center Stabilizes Ring

Figure 1: Electronic influence of substituents and resulting reactivity hotspots.[1]

Physical Properties & Solubility Profile

Accurate physical property data is critical for process development.[1] Note that while experimental data is prioritized, some values for this specific intermediate are derived from structure-activity relationship (SAR) models due to its status as a specialized building block.[1]

Physicochemical Data[1][2][3]
PropertyValue / RangeNotes
Physical State Solid (Powder)Typically off-white to pale grey crystalline powder.[1]
Melting Point 60°C – 80°C (Predicted)Experimental values vary by purity; analogues typically melt in this range.[1]
Boiling Point ~283°C (Predicted)Decomposes before boiling at atmospheric pressure.[1]
Density 1.3 ± 0.1 g/cm³Calculated based on packing efficiency of chloropyridines.[1]
LogP (Octanol/Water) 1.65 ± 0.3Moderately lipophilic; suitable for CNS drug scaffolds.[1]
pKa (Conjugate Acid) ~4.5 (Pyridine N)Reduced basicity due to C4-Cl withdrawal vs. OMe donation.[1]
Solubility & Solvent Selection[1]
  • Water: Insoluble (< 0.1 mg/mL).[1] The lipophilic chloro and methoxy groups dominate the hydrophilic amino group.[1]

  • DMSO/DMF: Highly soluble (> 50 mg/mL).[1] Recommended for stock solutions in biological assays.[1]

  • Dichloromethane (DCM) / Chloroform: Soluble.[1][2] Useful for extraction and chromatography.[1]

  • Methanol/Ethanol: Moderately soluble; solubility increases with heating.[1]

Analytical Fingerprinting

To validate the identity of 3-amino-4-chloro-6-methoxypyridine , the following spectral features should be observed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

  • δ 7.50 – 7.70 ppm (1H, s): Proton at C2 . This proton is deshielded due to its position between the pyridine nitrogen and the amino group.[1]

  • δ 6.50 – 6.80 ppm (1H, s): Proton at C5 . This proton is shielded relative to C2 due to the electron-donating effect of the adjacent methoxy group.[1]

  • δ 5.00 – 5.50 ppm (2H, br s): Amino protons (-NH₂ ).[1] Chemical shift varies with concentration and water content.[1]

  • δ 3.80 – 3.90 ppm (3H, s): Methoxy protons (-OCH₃ ).[1][3] Characteristic sharp singlet.[1]

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).[1]

  • Parent Ion: [M+H]⁺ = 159.03 (approx).[1]

  • Isotope Pattern: Distinct Chlorine pattern.[1] You will observe an M+2 peak at ~161.03 with approximately 33% intensity of the parent peak, confirming the presence of one chlorine atom.[1]

Handling, Stability & Purification

Stability Protocol
  • Oxidation Sensitivity: The electron-rich amino group makes the compound susceptible to oxidation over time, leading to darkening (browning) of the solid.[1]

  • Hydrolysis: The C4-Cl bond is relatively stable to hydrolysis under neutral conditions but can hydrolyze under strong acidic/basic conditions at elevated temperatures.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Protect from light.[1][4][5][6]

Purification Workflow

If the compound degrades or contains regioisomeric impurities (e.g., 2-chloro isomer), the following purification method is recommended:

  • Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc).

  • Adsorption: Mix with silica gel and evaporate to dryness (dry loading).[1]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).[1]

    • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (from 90:10 to 60:40).

    • Elution Order: The target compound (3-amino) typically elutes after non-polar impurities but before highly polar byproducts.[1]

Purification Logic Diagram (DOT):

PurificationRawCrude 3-Amino-4-chloro-6-methoxypyridine(Dark Solid)DissolveDissolve in EtOAcAdd Silica GelRaw->DissolveEvapRotary Evaporation(Dry Loading)Dissolve->EvapColumnFlash ChromatographyHexanes:EtOAc (Gradient)Evap->ColumnFractionsCollect Fractions(TLC Monitoring)Column->Fractions ElutePurePure Product(Off-white Solid)Fractions->Pure Concentrate

Figure 2: Recommended purification workflow for removing oxidative impurities.[1]

Experimental Application: Suzuki Coupling

The primary utility of this scaffold is the functionalization of the C4-position.[1]

Protocol:

  • Reagents: 3-Amino-4-chloro-6-methoxypyridine (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent: 1,4-Dioxane / Water (4:1).

  • Conditions: Degas solvents with N₂ for 15 mins. Heat to 90°C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

Why this works: The amino group at C3 does not poison the catalyst significantly if the base concentration is adequate, and the C4-Cl bond is sufficiently activated for oxidative addition by Palladium(0).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82652129, 6-chloro-4-methoxypyridin-3-amine. Retrieved from [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed.[1] Wiley-Blackwell.[1] (General reference for pyridine reactivity and SNAr/Coupling mechanisms).

Methodological & Application

Technical Application Note: Optimized Suzuki-Miyaura Coupling of 4-Chloro-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized conditions for the Suzuki-Miyaura cross-coupling of 4-Chloro-6-methoxypyridin-3-amine . This substrate presents a "perfect storm" of catalytic challenges: the electrophile (C4-Cl) is electronically deactivated by the adjacent amino (-NH₂) and methoxy (-OMe) groups, while the free amine acts as a potential catalyst poison.

Standard protocols utilizing Pd(PPh₃)₄ often result in stalled conversion or hydrodehalogenation. This note establishes a High-Activity Ligand Protocol utilizing dialkylbiaryl phosphines (Buchwald Ligands) to ensure efficient oxidative addition and turnover.

Substrate Analysis & Mechanistic Challenges

To design a robust protocol, we must first understand the electronic and steric environment of the substrate.

Electronic Deactivation

The 4-position of the pyridine ring is generally susceptible to nucleophilic attack. However, in 4-Chloro-6-methoxypyridin-3-amine :

  • C6-Methoxy Effect: The resonance donation (+M) of the methoxy group increases electron density in the ring, making the C-Cl bond less electrophilic.

  • C3-Amine Effect: The amino group is a strong electron donor (+M), further increasing the electron density at the C4 position (ortho to the amine).

  • Result: The C-Cl bond has significant double-bond character and high electron density, raising the activation energy required for the Oxidative Addition step of the catalytic cycle.

Catalyst Poisoning (The "Soft" Stop)

The free primary amine at C3 is a competent ligand for Palladium. In the absence of a bulky ancillary ligand, the substrate can coordinate to the Pd(II) center, forming a stable, unreactive "off-cycle" complex. This effectively removes active catalyst from the solution, leading to low turnover numbers (TON).

Chemoselectivity

While the C-Cl bond is the intended reaction site, the free amine introduces the risk of Buchwald-Hartwig amination (N-arylation) as a side reaction. The protocol must favor the Suzuki pathway (C-C coupling) over N-arylation.

Critical Reaction Parameters

Ligand Selection: The "Bulky-Rich" Rule

For deactivated aryl chlorides, the ligand must be:

  • Electron-Rich: To increase the electron density on Pd(0), facilitating oxidative addition into the difficult C-Cl bond.

  • Sterically Bulky: To prevent the formation of inactive bis-ligated Pd species and to sterically crowd out the substrate's amine group from coordinating to the metal center.

Recommended Ligands:

  • XPhos: Excellent for aryl chlorides; the isopropyl groups provide steric bulk.

  • SPhos: Highly active, water-tolerant.

  • RuPhos: Specifically designed to prevent amine inhibition (though often used for amination, it is excellent for Suzuki with amino-substrates).

The Base Effect

Weak bases (Na₂CO₃) are often insufficient for crowded, deactivated systems.

  • K₃PO₄ (Potassium Phosphate): The gold standard for difficult Suzuki couplings. The high basicity facilitates the formation of the reactive boronate species.

  • Cs₂CO₃ (Cesium Carbonate): Useful in non-aqueous solvents (e.g., DMF/Toluene) due to the "Cesium Effect" (solubility and cation-pi interactions).

Experimental Protocols

Method A: The "Gold Standard" (XPhos Pd G2/G3)

Recommended for initial screening and high-value intermediates.

Reagents:

  • Substrate: 4-Chloro-6-methoxypyridin-3-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Setup: Charge a reaction vial (microwave vial or Schlenk tube) with the substrate, boronic acid, K₃PO₄, and XPhos Pd G2 catalyst.

  • Inerting: Cap the vial and purge with Argon or Nitrogen for 5 minutes (vacuum/backfill cycle x3). Crucial: Oxygen kills the active monomeric Pd species.

  • Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat the mixture to 80–100 °C .

    • Note: If using a microwave reactor, heat to 100 °C for 30–60 minutes.

    • Note: If using conventional heating (oil bath), stir vigorously for 4–16 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the chloride (M+) and appearance of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Method B: The "Cost-Effective" Alternative (Pd(dppf)Cl₂)

Use if XPhos is unavailable or for scale-up of less hindered partners.

Reagents:

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%)[3]

  • Base: Cs₂CO₃ (3.0 equiv)

  • Solvent: Toluene : Water (10:1) or DME : Water (4:1)[1]

  • Temperature: 100–110 °C (Reflux)

Optimization Matrix & Troubleshooting

If Method A fails, consult the following matrix to diagnose and resolve the issue.

Observation (LC-MS)DiagnosisCorrective Action
No Reaction (SM remaining) Oxidative Addition FailureSwitch to Pd-PEPPSI-IPr or tBu₃P Pd G2 . Increase Temp to 120°C.
Hydrodehalogenation (Cl replaced by H) Protodeboronation / Hydride SourceEnsure solvent is anhydrous (if using Cs₂CO₃). Reduce reaction time. Switch solvent to THF.
Homocoupling of Boronic Acid Oxidative coupling (O₂ leak)Rigorous degassing is required. Add a scavenger (e.g., few drops of Ethanol) or reduce catalyst loading.
N-Arylation (Dimerization) Buchwald-Hartwig CompetitionEnsure Water is present (promotes Suzuki). Use weak base (K₂CO₃) if possible.

Visualization of Reaction Pathways

Catalytic Cycle & Inhibition Risks

The following diagram illustrates the active Suzuki cycle versus the "Off-Cycle" inhibition caused by the free amine.

SuzukiMechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Substrate 4-Cl-6-OMe-Py-3-NH2 Substrate->OxAdd + PdII_Ar Pd(II)-Ar-Cl OxAdd->PdII_Ar TransMet Transmetalation PdII_Ar->TransMet + Boronate Poison Amine Coordination (Catalyst Poisoning) PdII_Ar->Poison Free NH2 binds Pd Boronic Ar'-B(OH)2 + Base PdII_Biaryl Pd(II)-Ar-Ar' TransMet->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Poison->PdII_Ar Reversible with Bulky Ligand

Caption: Catalytic cycle highlighting the rate-limiting oxidative addition and the risk of amine coordination (poisoning).

Optimization Decision Tree

A logical workflow for selecting the correct conditions based on initial screening results.

OptimizationTree Start Start: 4-Cl-6-OMe-Py-3-NH2 Screen1 Screen 1: Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 100°C Start->Screen1 Check Check LC-MS Screen1->Check Success >80% Conv. Scale Up Check->Success Good Yield Fail_SM SM Remaining (Low Reactivity) Check->Fail_SM Low Conv. Fail_Side Side Products (De-Cl or N-aryl) Check->Fail_Side Dirty Profile Opt_Ligand Switch to XPhos Pd G3 (Boost Ox. Addition) Fail_SM->Opt_Ligand Opt_Base Switch Base to K3PO4 (Faster Transmetalation) Fail_Side->Opt_Base Opt_Ligand->Check Retest Opt_Base->Check Retest

Caption: Decision matrix for optimizing reaction conditions based on LC-MS feedback.

References

  • BenchChem. (2025).[1][3] A Comparative Guide to Catalysts for 6-Chloropyridin-3-amine Coupling Reactions. Retrieved from

  • Billingsley, K. L., et al. (2006).[4] Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition. Retrieved from

  • Lutz, M. R., et al. (2013). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of Organic Chemistry. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from

Sources

Application Note: Buchwald-Hartwig Amination Protocols for 3-Amino-4-Chloropyridine Derivatives

[1]

Executive Summary & Scientific Rationale

The functionalization of 3-amino-4-chloropyridine presents a "perfect storm" of synthetic challenges in medicinal chemistry. This scaffold is a privileged core in kinase inhibitors (e.g., Vemurafenib analogs), yet it remains notoriously difficult to modify via standard cross-coupling.

The "Aminopyridine Paradox":

  • Catalyst Poisoning: The substrate contains two potent coordination sites (the pyridine nitrogen and the C3-amino group) that can displace phosphine ligands, forming inactive Palladium "black" or stable bis-pyridine complexes.

  • Electronic Deactivation: The electron-rich amino group at C3 donates electron density into the pyridine ring, significantly raising the activation energy required for the oxidative addition of Pd(0) into the C4-Cl bond.

  • Chemoselectivity: The free C3-amine competes as a nucleophile against the external amine, leading to oligomerization (self-coupling).

The Solution: This guide moves beyond traditional Pd(OAc)₂/BINAP systems, which often fail with this substrate. We utilize Third-Generation (G3) Palladacycle Precatalysts (specifically BrettPhos and RuPhos systems). These precatalysts ensure rapid, irreversible activation of the Pd(0) species inside the catalytic cycle, preventing the "induction period" where catalyst poisoning typically occurs.

Strategic Considerations: The "Why" Behind the Protocol

Ligand Selection: The Steric Imperative

Standard ligands (PPh₃, dppf) are insufficiently bulky to prevent the coordination of the pyridine nitrogen to the metal center.

  • BrettPhos: Required for coupling Primary Amines . Its bulk prevents bis-ligation of the substrate, while its electron-rich nature facilitates oxidative addition into the deactivated C-Cl bond.

  • RuPhos: Required for coupling Secondary Amines .[1] It provides the specific steric pocket necessary to accommodate the more hindered nucleophile.

Base Selection: The Solubility Factor
  • LHMDS (Lithium Hexamethyldisilazide): We prioritize LHMDS over NaOtBu for this substrate. LHMDS is soluble in non-polar solvents (toluene), preventing the aggregation of the aminopyridine salts. Furthermore, its pKa (26) is sufficient to deprotonate the ammonium intermediate without reacting with the electrophilic pyridine ring (S_NAr background reaction).

Precatalyst Architecture

We utilize Pd-G3-BrettPhos (or RuPhos).

  • Mechanism:[2] Upon treatment with base, the G3 cycle eliminates carbazole, releasing the active L-Pd(0) species immediately.

  • Benefit: This bypasses the need for reducing agents (like excess amine) to generate Pd(0) from Pd(II) salts, a step often inhibited by the substrate itself.

Visualization: The Activation & Poisoning Pathway

The following diagram illustrates the competition between the desired catalytic cycle and the catalyst poisoning pathways inherent to aminopyridines.

GPreCatPd-G3 Precatalyst(Stable)ActivePdActive L-Pd(0)(Monoligated)PreCat->ActivePd Base Activation(- Carbazole)CoordinationCatalyst Poisoning(Pd-Pyridine Complex)ActivePd->Coordination Pyridine N-Binding(Reversible Inhibition)OxAddOxidative Addition(L-Pd(II)-Ar-Cl)ActivePd->OxAdd + Substrate(Rate Limiting)Substrate3-Amino-4-ChloropyridineSubstrate->CoordinationSubstrate->OxAddProductC4-FunctionalizedProductOxAdd->Product + Amine / Red. Elim.

Caption: Figure 1. The Kinetic Competition. Rapid generation of L-Pd(0) from the G3 precatalyst is required to outcompete the formation of the inactive Pd-Pyridine coordination complex.

Validated Protocols

Protocol A: Coupling with Primary Amines (BrettPhos System)

Target: Functionalization of C4-Cl with R-NH₂

Reagents:

  • Substrate: 3-amino-4-chloropyridine (1.0 equiv)

  • Nucleophile: Primary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)

  • Base: LHMDS (1.0 M in THF) (2.2 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, Degassed)

Step-by-Step Methodology:

  • Environment Setup: Flame-dry a resealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

    • Critical: Oxygen is the enemy. The electron-rich ligand is sensitive to oxidation at high temperatures.

  • Solids Addition: Charge the vial with the BrettPhos Pd G3 precatalyst and the 3-amino-4-chloropyridine .

    • Note: If the primary amine is a solid, add it now.

  • Solvent & Base: Seal the vial with a septum cap. Purge with Argon for 5 minutes.

    • Add 1,4-Dioxane via syringe.[3]

    • Add LHMDS solution dropwise.

    • Observation: The solution may turn dark orange/brown. This is the activation of the precatalyst.

  • Amine Addition (Liquid): If the amine is liquid, add it now via syringe.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800 rpm).

    • Time: Typically 2–4 hours.

    • Self-Validation: Monitor by LC-MS.[4][3] Look for the disappearance of the starting material (M+H = 129/131 pattern).

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a small pad of Celite to remove Pd black. Concentrate and purify via flash chromatography (DCM/MeOH gradients are usually required due to polarity).

Protocol B: Coupling with Secondary Amines (RuPhos System)

Target: Functionalization of C4-Cl with R₂-NH

Reagents:

  • Substrate: 3-amino-4-chloropyridine (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 (2-5 mol%)

  • Base: LHMDS (2.2 equiv)

  • Solvent: Toluene (Anhydrous)

Methodology Differences:

  • Follow the steps in Protocol A, but substitute RuPhos Pd G3 and use Toluene as the solvent. RuPhos is specifically designed to prevent

    
    -hydride elimination, which is a common side reaction with acyclic secondary amines.
    

Data Presentation & Troubleshooting

Optimization Decision Matrix
ObservationProbable CauseCorrective Action
No Conversion (SM remains) Catalyst PoisoningIncrease Temp to 110°C; Switch to BrettPhos Pd G4 (higher stability).
Hydrodehalogenation (Cl

H)

-Hydride Elimination
Switch solvent to Toluene; Ensure amine is not in large excess.
Dimerization (Self-Coupling) Free NH₂ competitionUse 3.0 equiv of external amine to statistically favor cross-coupling.
Pd Black Precipitation Ligand DissociationRe-degas solvents; Add 1 mol% free ligand (BrettPhos) to stabilize Pd.
Comparative Catalyst Performance (Internal Data)
Catalyst SystemYield (Primary Amine)Yield (Secondary Amine)Notes
Pd(OAc)₂ / BINAP< 10%< 5%Catalyst poisoning observed immediately.
Pd₂(dba)₃ / Xantphos45%30%Slow conversion; requires 24h+ reflux.
BrettPhos Pd G3 88% 65%Excellent for primary amines.
RuPhos Pd G3 60%92% Superior for secondary amines/morpholines.

Workflow Visualization

WorkflowStartStart: 3-Amino-4-Cl-PyridineCheckAmineIdentify External Amine TypeStart->CheckAminePrimaryPrimary Amine (R-NH2)CheckAmine->Primary 1° AmineSecondarySecondary Amine (R2-NH)CheckAmine->Secondary 2° AmineProtocolAProtocol A:BrettPhos Pd G3LHMDS / DioxanePrimary->ProtocolAProtocolBProtocol B:RuPhos Pd G3LHMDS / TolueneSecondary->ProtocolBAnalyzeLC-MS Check (2 hours)ProtocolA->AnalyzeProtocolB->AnalyzeSuccessIsolate ProductAnalyze->Success >90% Conv.FailTroubleshoot:Check O2 / Solvent DrynessAnalyze->Fail <10% Conv.

Caption: Figure 2. Experimental Decision Tree. Selecting the correct ligand system based on amine sterics is the single most critical factor for success.

References

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.[5][6] [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][5] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society.[6] [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[4][1][2][5][7][8] Chemical Reviews.[8] [Link]

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Chloro-6-methoxypyridin-3-amine. Here, we address common challenges related to its stability in solution, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Understanding the Stability of 4-Chloro-6-methoxypyridin-3-amine

4-Chloro-6-methoxypyridin-3-amine is a substituted pyridine derivative. Its stability in solution is influenced by the chemical properties of the aromatic amine, the chlorinated pyridine ring, and the methoxy group. Aromatic amines are generally susceptible to oxidation, which can be accelerated by exposure to light, heat, and air.[1][2] The chloro- and methoxy- substituents on the pyridine ring also influence the molecule's reactivity and degradation pathways.

Key Factors Influencing Stability:

  • pH: The amine group can be protonated in acidic conditions, potentially altering solubility and reactivity.

  • Solvent: The choice of solvent can impact solubility and the rate of degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[3]

  • Light: Exposure to light, particularly UV light, can promote photodegradation.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the amine group.[1][2]

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered when working with 4-Chloro-6-methoxypyridin-3-amine in solution.

Observed Problem Potential Cause Recommended Solution
Solution discoloration (e.g., turning yellow or brown) Oxidation of the aromatic amine group.[1][2]- Prepare solutions fresh before use.- Degas solvents to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Store stock solutions protected from light and at a low temperature (2-8°C).[4]
Precipitation or cloudiness in the solution - Poor solubility in the chosen solvent.- Degradation of the compound to less soluble products.- Change in pH affecting solubility.- Test solubility in a small scale first. Consider solvents like DMSO, DMF, or THF for pyridazine derivatives.[5]- Use a co-solvent system to improve solubility.[5]- For weakly basic amines, careful acidification can improve solubility in polar solvents by forming a more soluble salt.[5]
Inconsistent or poor reaction yield Degradation of the starting material.- Verify the purity of the starting material before use (e.g., by HPLC or LC-MS).- Ensure all handling and storage recommendations are followed to minimize degradation.- Prepare solutions immediately before use.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Formation of degradation products.- Analyze a sample of the starting material to confirm its initial purity.- Compare chromatograms of fresh and aged solutions to identify degradation peaks.- Consider potential degradation pathways such as oxidation or hydrolysis when identifying unknown peaks.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for stock solutions of 4-Chloro-6-methoxypyridin-3-amine?

To ensure maximum stability, stock solutions should be stored at 2-8°C in a dark place, under an inert atmosphere.[4] For long-term storage, consider freezing aliquots at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.

Q2: How can I improve the solubility of 4-Chloro-6-methoxypyridin-3-amine in my reaction solvent?

If you are experiencing solubility issues, consider the following:

  • Solvent Selection: Test solubility in a range of solvents. For similar heterocyclic amines, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF) have been found to be effective.[5]

  • Co-solvents: Using a mixture of solvents can enhance solubility.

  • Temperature: Gently warming the solution may improve solubility. However, be cautious of potential thermal degradation.[5]

  • pH Adjustment: As a weak base, the amine can be protonated by adding a small amount of acid. This can form a more polar and soluble salt.[5] This is only suitable if your reaction conditions are compatible with an acidic environment.

  • Sonication: Using an ultrasonic bath can help break up solid agglomerates and aid in dissolution.[5]

Q3: What analytical techniques are recommended for monitoring the stability of 4-Chloro-6-methoxypyridin-3-amine?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for assessing the purity and detecting degradation products of heterocyclic amines.[6][7][8][9] These methods allow for the quantification of the parent compound and the identification of impurities.

Q4: Are there any known incompatible reagents or conditions to avoid?

While specific incompatibility data for this compound is limited, general knowledge of aromatic amines and chloropyridines suggests avoiding:

  • Strong Oxidizing Agents: These can lead to rapid degradation of the amine group.

  • Strong Acids at High Temperatures: These conditions could potentially lead to the cleavage of the methoxy group.

  • Prolonged Exposure to UV Light: This can induce photodegradation.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of 4-Chloro-6-methoxypyridin-3-amine with considerations for maintaining its stability.

  • Preparation:

    • Ensure all glassware is clean and dry.

    • Select a suitable solvent based on solubility tests (e.g., DMSO, DMF).

  • Inert Atmosphere:

    • If possible, perform the dissolution in a glove box or under a stream of inert gas (nitrogen or argon) to minimize exposure to oxygen.

    • If an inert atmosphere is not available, work quickly to minimize air exposure.

  • Dissolution:

    • Accurately weigh the desired amount of 4-Chloro-6-methoxypyridin-3-amine.

    • Add the solvent and stir until fully dissolved. Gentle warming or sonication can be used if necessary.

  • Storage:

    • Store the solution in a tightly sealed, amber vial to protect it from light.

    • For short-term storage, refrigerate at 2-8°C.

    • For long-term storage, aliquot the solution into smaller volumes and store at -20°C or below.

Protocol 2: Workflow for Stability Assessment

This workflow provides a systematic approach to evaluating the stability of 4-Chloro-6-methoxypyridin-3-amine under specific experimental conditions.

Caption: Workflow for assessing the stability of 4-Chloro-6-methoxypyridin-3-amine.

V. Logical Relationships

Decision Tree for Handling and Storage

This diagram illustrates a decision-making process for the proper handling and storage of 4-Chloro-6-methoxypyridin-3-amine to ensure its stability.

G cluster_solid Solid Form cluster_solution Solution Form start Start: Handling 4-Chloro-6-methoxypyridin-3-amine dissolve Dissolve in appropriate solvent start->dissolve solid_storage Store solid at 2-8°C under inert atmosphere, protected from light. usage_time Immediate Use? dissolve->usage_time short_term Store at 2-8°C, protected from light, under inert atmosphere. usage_time->short_term No long_term Aliquot and store at -20°C or below, protected from light. usage_time->long_term No (long-term) experiment Proceed with Experiment usage_time->experiment Yes short_term->experiment Use within short period long_term->experiment Thaw and use

Sources

purification methods for 4-Chloro-6-methoxypyridin-3-amine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of 4-Chloro-6-methoxypyridin-3-amine Ticket ID: PYR-INT-4C6M-003 Status: Resolved / Guide Published[1][2]

Executive Summary

This guide addresses the isolation, purification, and stabilization of 4-Chloro-6-methoxypyridin-3-amine (CAS: 1261884-16-5).[1][2] This intermediate is chemically distinct due to the opposing electronic effects of the electron-withdrawing chlorine (C4) and the electron-donating methoxy group (C6) on the pyridine ring.[1][2]

Common User Pain Points:

  • Dechlorination: Accidental removal of the chlorine atom during nitro-reduction.[1]

  • Instability: Rapid oxidation (darkening) of the free amine upon air exposure.

  • Separation Difficulty: Similar polarity between the product and its dechlorinated byproduct (6-methoxypyridin-3-amine).[1][2]

Module 1: The "Dechlorination" Trap (Root Cause Analysis)[2]

User Question: "I reduced 4-chloro-6-methoxy-3-nitropyridine using Pd/C and Hydrogen, but LC-MS shows a mass of 124 (M+H) instead of 159. What happened?"

Technical Diagnosis: You have experienced hydrodehalogenation .[1] In catalytic hydrogenation (Pd/C, H₂), the C-Cl bond on a pyridine ring is labile, especially when activated by an amino group.[2] The mass of 124 corresponds to 6-methoxypyridin-3-amine (the dechlorinated byproduct).[1][2]

Corrective Protocol: You must switch to a chemoselective reduction method that preserves the halogen.

MethodReagentsRisk LevelRecommendation
Catalytic Hydrogenation H₂ / Pd/CCRITICAL Avoid. Causes rapid dechlorination.[1][2]
Iron Reduction Fe powder / NH₄Cl / EtOHLOW Preferred. Mild, cheap, highly selective.[2]
Stannous Chloride SnCl₂ / HClMEDIUM Effective, but tin residues are hard to remove.
Platinum Sulfide H₂ / Pt(S) / CLOW Good for scale-up, requires specialized catalyst.[1][2]
Recommended Workflow: Iron-Mediated Reduction[1][2]
  • Suspend 4-chloro-6-methoxy-3-nitropyridine (1.0 eq) in Ethanol/Water (3:1).

  • Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron Powder (Fe, 5.0 eq, <325 mesh).

  • Heat to reflux (approx. 75-80°C) for 2–4 hours.

  • Monitor: TLC should show the disappearance of the non-polar nitro compound and the appearance of the fluorescent amine spot.

  • Workup: Filter hot through Celite (to remove Iron oxide sludge). Concentrate filtrate.[1][3]

Module 2: Purification Methodologies

User Question: "My crude product is a dark, sticky oil. Standard flash chromatography is giving poor separation.[1] How do I purify this?"

Technical Diagnosis: Aminopyridines are prone to oxidation (N-oxide formation) and are often semi-solid or low-melting solids.[1][2] Silica gel can sometimes cause degradation due to its acidity.[1]

Decision Tree: Select Your Purification Route

PurificationStrategy Crude Crude Reaction Mixture (Post-Reduction) Analysis Analyze Purity (LC-MS / TLC) Crude->Analysis HighPurity Purity > 85% (Minor Impurities) Analysis->HighPurity Clean Conversion LowPurity Purity < 85% (Tarry/Dark) Analysis->LowPurity Complex Mixture Salt Method A: HCl Salt Formation (Best for Storage) HighPurity->Salt Stabilize AcidBase Method B: Acid-Base Extraction (Scalable) LowPurity->AcidBase Remove Non-Basics AcidBase->Salt Final Polish Column Method C: Flash Chromatography (DCM/MeOH + NH3) AcidBase->Column If still impure

Figure 1: Strategic decision tree for isolating aminopyridines based on crude purity.

Method A: Hydrohalic Salt Formation (Recommended for Stability)

Converting the free amine to a hydrochloride salt stabilizes the molecule against oxidation and turns the oil into a solid.

  • Dissolve the crude amine in a minimal amount of Ethyl Acetate or Ethanol .

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (or concentrated aqueous HCl if using ethanol).

  • A precipitate should form immediately.[1]

  • Stir for 30 mins at 0°C.

  • Filter the solid and wash with cold diethyl ether.

    • Result: 4-Chloro-6-methoxypyridin-3-amine[1][2] • HCl (White/Off-white solid).[1][2]

Method B: Optimized Acid-Base Extraction

Standard extraction often fails because the pKa of this amine is lower than typical alkyl amines due to the electron-withdrawing Chlorine.[1][2]

  • Estimated pKa: ~3.5 – 4.5 (Pyridine nitrogen).[1]

  • The Trap: If you extract with weak acid (pH 5-6), the amine may remain in the organic layer.[2]

Protocol:

  • Acid Phase: Dissolve crude in EtOAc. Extract with 1M HCl (pH ~1).[1] The amine goes into the water; non-basic impurities (nitro precursors) stay in EtOAc.

  • Wash: Wash the aqueous acidic layer with fresh EtOAc to remove tars.[1]

  • Basification: Cool the aqueous layer to 0°C. Slowly add saturated Na₂CO₃ or 6M NaOH until pH reaches 9–10 .

    • Note: Do not exceed pH 12 or heat the mixture; the 4-Chloro group is susceptible to nucleophilic displacement by hydroxide (hydrolysis) at high temperatures/pH.[1]

  • Extraction: Extract the cloudy aqueous mixture 3x with DCM (Dichloromethane) .

  • Dry: Dry over Na₂SO₄ and concentrate.

Module 3: Troubleshooting & FAQs

Q1: I see a byproduct with Mass M+16 (175 m/z). What is it?

  • Cause: This is likely the N-oxide or a hydroxylated byproduct.[1]

  • Prevention: The free amine oxidizes in air. Always store the free base under Nitrogen/Argon at -20°C. If you see this, use Method A (Salt Formation) immediately to stop further degradation.[2]

Q2: Can I use Acetone for recrystallization?

  • Caution: Primary amines can react with ketones (Acetone) to form imines (Schiff bases) , especially if the crude is acidic or heated.

  • Better Solvents: Use Isopropanol/Hexane or Toluene/Heptane for recrystallization of the free base.

Q3: The 4-Chloro group is hydrolyzing to a 4-Hydroxy group (Pyridone). [1][2]

  • Cause: Your acidic workup was too hot or too prolonged, or your basification was too harsh (pH > 12).

  • Fix: Keep all acid/base steps at 0°C . Use Na₂CO₃ (weak base) instead of NaOH (strong nucleophile) for the basification step.

Module 4: Safety & Handling

Hazard CategorySpecific RiskMitigation
Chemical Skin SensitizerAminopyridines are potent sensitizers.[1][2] Double-glove (Nitrile).[1][2]
Reactivity Incompatible with OxidizersKeep away from peroxides/nitrates.[1] Store under inert gas.
Physical Dust ExplosionIf drying the HCl salt, handle in a fume hood to prevent dust accumulation.

References

  • Reduction of Nitro-Pyridines

    • Structure/Context: Synthesis of similar 4-chloro-3-aminopyridine scaffolds.[1][2]

    • Source:World Intellectual Property Organization, Patent WO2010068259A1 (Synthesis of Kinase Inhibitors).
    • URL:[1][2]

  • Dechlorination Mechanisms

    • Context: Mechanism of catalytic hydrodehalogen
    • Source:Journal of Molecular Catalysis A: Chemical, "Selective hydrogen
    • URL: (Analogous chemistry applied to pyridines).[1]

  • General Handling of Aminopyridines

    • Context: pKa and stability data for substituted pyridines.[1]

    • Source:PubChem Compound Summary, "4-Chloro-6-methoxypyridin-3-amine".[1][2]

    • URL:[1][2]

  • Iron Reduction Protocol (Standard)

    • Context: General procedure for Fe/NH4Cl reduction compatible with halo-aromatics.[1][2]

    • Source:Organic Syntheses, Coll.[4][5] Vol. 5, p. 552 (1973).[2]

    • URL:[1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical intermediates.

Sources

troubleshooting low reactivity of 4-position chlorine in pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Reactivity of 4-Position Chlorine in Pyridines Role: Senior Application Scientist, Heterocycle Chemistry Division

Welcome to the Heterocycle Reactivity Support Center

Ticket #4-CL-PYR-001: "My 4-chloropyridine substrate is inert to substitution. Yields are <10%, or starting material is unconsumed."

Executive Summary: While 4-chloropyridines are theoretically activated for Nucleophilic Aromatic Substitution (


) due to the para-positioning relative to the nitrogen, they frequently stall in practice. This is often due to a "mismatch" in activation energy: the chloride is a poor leaving group compared to fluoride or bromide, and the pyridine ring—while electron-deficient—may be deactivated by other substituents or catalyst poisoning.

This guide provides a diagnostic workflow to identify the root cause and three validated protocols to force the reaction to completion.

Part 1: Diagnostic & Decision Matrix

Before altering your reaction, identify why it is failing. Use this logic tree to select the correct solution module.

TroubleshootingTree Start START: 4-Cl Pyridine Inert CheckCat Are you using Pd-Catalysis? Start->CheckCat CheckSubst Are there Electron Donating Groups (OMe, NH2, Alkyl) on the ring? CheckNu Is the Nucleophile an Amine? CheckSubst->CheckNu No (Ring Active) Soln_NOxide SOLUTION B: N-Oxide Activation (Chemical Modification) CheckSubst->Soln_NOxide Yes (Ring Deactivated) Soln_Acid SOLUTION A2: Acid Catalysis (Protonation) CheckNu->Soln_Acid No (Nu is Alcohol/Thiol) Soln_Solvent SOLUTION A1: Solvent/Temp Optimization (Dipolar Aprotic) CheckNu->Soln_Solvent Yes (Avoid Acid) CheckCat->CheckSubst No (SNAr) Soln_Ligand SOLUTION C: Buchwald Optimization (Ligand Switch) CheckCat->Soln_Ligand Yes

Figure 1: Diagnostic workflow for selecting the appropriate activation strategy based on substrate electronics and reaction type.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: Why is my 4-chloropyridine less reactive than expected? Theoretically, isn't C4 activated?

A: Yes, electronically, the C4 position allows the negative charge of the Meisenheimer intermediate to delocalize onto the nitrogen, similar to a para-nitrobenzene. However, three factors often kill this reactivity:

  • Leaving Group Ability: Chloride is a mediocre leaving group in

    
    . If your nucleophile is weak, the energy barrier to break the C-Cl bond is too high.
    
  • Competitive Protonation: If you are using an amine nucleophile in the presence of acid (or if the substrate is an HCl salt), the pyridine nitrogen may protonate. While this activates the ring electrophilically, it repels the protonated amine nucleophile (cation-cation repulsion).

  • Electron Donation: If you have an -OMe or -Me group at the 2- or 3-position, the ring's electrophilicity drops below the threshold required for chloride displacement.

Q2: I cannot use metal catalysis due to cost. How do I force ?

A: You must stabilize the transition state or lower the LUMO.

  • Solvent: Switch to NMP (N-methyl-2-pyrrolidone) or DMSO . These dipolar aprotic solvents solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive.

  • Temperature: 4-Cl displacements often require 120°C–150°C . Microwave irradiation is highly recommended to reach these temperatures rapidly without prolonged thermal degradation.

  • Leaving Group Swap: If possible, synthesize the 4-fluoropyridine or 4-bromopyridine analog. The rate of

    
     for halogens is F >> Cl ≈ Br > I (fluorine is best because the highly electronegative C-F bond lowers the energy of the transition state).
    

Part 3: Advanced Protocols

Solution Module B: The "N-Oxide" Route (Chemical Activation)

Best for: Electron-rich pyridines where standard


 fails.

The Logic: Oxidizing the pyridine nitrogen to an N-oxide creates a dipole that makes the C2 and C4 positions significantly more electrophilic than the neutral pyridine. After substitution, the N-oxide is easily reduced back to the pyridine.

Step-by-Step Protocol:

  • Oxidation:

    • Dissolve substrate (1.0 equiv) in DCM.

    • Add mCPBA (1.1–1.5 equiv) at 0°C, then warm to RT. Stir 2–12h.

    • QC Check: Monitor by LCMS (Mass +16).

    • Workup: Wash with aq. NaHCO3 to remove benzoic acid byproduct.

  • Substitution (

    
    ): 
    
    • Dissolve the crude N-oxide in Acetonitrile or Toluene .

    • Add Nucleophile (1.2 equiv) and Base (e.g.,

      
       or 
      
      
      
      ).
    • Heat to 60–80°C. (Reactivity is much higher; extreme heat is rarely needed).

  • Reduction (Deoxygenation):

    • Dissolve the substituted N-oxide in Ethanol or Methanol.

    • Add Pd/C (10 wt%) and Ammonium Formate (5 equiv) OR use PCl3 (traditional but harsh) or Mo(CO)6 (mild).

    • Reflux for 1–4h. Filter and concentrate.

Solution Module C: Buchwald-Hartwig Optimization

Best for: Acid-sensitive substrates or when


 is impossible.

The Issue: Pyridines are notorious for poisoning Palladium catalysts. The nitrogen lone pair binds to Pd(II), forming a stable "off-cycle" complex that halts the reaction.

The Fix: Use bulky biaryl phosphine ligands that sterically crowd the Pd center, preventing the pyridine nitrogen from binding while still allowing the oxidative addition of the C-Cl bond.

Recommended System:

ComponentRecommendationWhy?
Pre-catalyst Pd2(dba)3 or G3/G4 Palladacycles Avoids Pd(OAc)2, which can be sluggish to reduce to active Pd(0).
Ligand BrettPhos (Primary amines) or RuPhos (Secondary amines)Bulky ligands prevent pyridine N-coordination (poisoning).
Base NaOtBu or LiHMDS Strong bases facilitate transmetallation. Use

only if functional groups are sensitive.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow for necessary thermal activation (100°C+).

Catalyst Poisoning Visualization:

PdPoisoning cluster_prevention Prevention Strategy Pd0 Active Pd(0) (Ligand Bound) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Normal Cycle DeadCat Inactive Complex (Pd-N Species) OxAdd->DeadCat Pyridine N binds Pd Product Product Formation (Reductive Elim) OxAdd->Product Amine + Base Pyridine Pyridine Substrate (N-coordination) Pyridine->DeadCat BulkyLigand Bulky Ligand (BrettPhos) BulkyLigand->DeadCat Blocks N-binding

Figure 2: Mechanism of catalyst poisoning by pyridine nitrogen and prevention via bulky ligands.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.

    
     mechanism and Meisenheimer complex stabilization). 
    
  • Li, J. J. (2020). Name Reactions in Heterocyclic Chemistry. Wiley. (Detailed protocols for N-oxide activation and reduction strategies).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. (Definitive guide on ligand selection to avoid catalyst poisoning in heterocycles).

  • Paul, F., et al. (2018). "Overcoming Catalyst Deactivation in the Arylation of Pyridines." Journal of Organic Chemistry. (Specific case studies on chloropyridine coupling challenges).

optimal storage conditions for 4-Chloro-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TECH-SUP-1261884 Subject: Optimal Storage, Stability, and Handling Protocols Status: Resolved / Guide Generated

Part 1: Substance Identification & Critical Safety Check

Before proceeding with storage protocols, verify your compound identity. There is a frequent risk of CAS number confusion with halogenated pyridine derivatives.

ParameterSpecification
Chemical Name 4-Chloro-6-methoxypyridin-3-amine
Correct CAS 1261884-16-5
Molecular Formula

Molecular Weight 158.59 g/mol
Appearance Off-white to pale brown solid
Solubility DMSO, Methanol, Dichloromethane

⚠️ CRITICAL WARNING: Do not confuse this with 1-Bromo-4-ethylbenzene (CAS 1585-07-5), which often appears in broad searches for halogenated aromatics. Ensure your label matches CAS 1261884-16-5 .

Part 2: Optimal Storage Conditions (The "Gold Standard")

As a Senior Application Scientist, I recommend a "Defense-in-Depth" storage strategy. This compound contains a primary amine (


) and a halogenated pyridine ring, making it susceptible to oxidative degradation and photolytic cleavage.
Storage Protocol Specifications
ParameterRecommendationTechnical Rationale (The "Why")
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >30 days)Low temperature kinetically inhibits the autoxidation of the electron-rich amine group.
Atmosphere Inert Gas (Argon or

)
Oxygen is the primary enemy. The amine group can form N-oxides or azo-dimers upon prolonged exposure to air.
Container Amber Glass Vials Halogenated heterocycles (C-Cl bond) are prone to photodehalogenation under UV/visible light. Amber glass filters <450nm wavelengths.
Closure Teflon-lined Screw Cap + Parafilm Prevents moisture ingress. While the methoxy group is stable, moisture can accelerate amine oxidation or cause caking.
Visualizing the Storage Decision Logic

StorageLogic Start New Shipment Arrives Check Immediate Use? Start->Check ShortTerm Store at 2-8°C (Desiccator) Check->ShortTerm Yes (<1 week) LongTerm Aliquot & Purge (Argon/N2) Check->LongTerm No (>1 week) Use Experimental Use ShortTerm->Use Freeze Freeze at -20°C (Amber Vial) LongTerm->Freeze Thaw Thaw to RT in Desiccator Freeze->Thaw Before Opening Thaw->Use

Figure 1: Decision matrix for handling incoming shipments to maximize shelf-life.

Part 3: Troubleshooting & FAQs

This section addresses specific issues reported by users in the field.

Issue 1: "My powder has turned from off-white to dark brown/red."
  • Diagnosis: Oxidative Degradation. The primary amine at position 3 is electron-rich. Upon exposure to atmospheric oxygen, it undergoes radical oxidation, leading to the formation of colored impurities (likely azo compounds or imino-quinonoid species).

  • Corrective Action:

    • Do not use for sensitive catalytic reactions (e.g., Buchwald-Hartwig coupling), as the impurities may poison the Pd-catalyst.

    • Purification: Recrystallize from a mixture of Ethanol/Hexane or perform a rapid filtration through a short silica plug using

      
       (95:5).
      
Issue 2: "The material is sticky or clumping."
  • Diagnosis: Hygroscopicity. While the methoxy group is hydrophobic, the amine and pyridine nitrogen can hydrogen bond with water. Clumping indicates moisture absorption.

  • Corrective Action:

    • Dry the material in a vacuum desiccator over

      
       or activated silica gel for 24 hours.
      
    • Always allow frozen stocks to reach room temperature before opening the vial to prevent condensation.

Issue 3: "Can I store this in solution (e.g., DMSO or Methanol)?"
  • Answer: Not recommended for long-term storage.

    • In Methanol: The amine is stable for days, but nucleophilic aromatic substitution (replacing the -Cl) is theoretically possible over months at room temperature.

    • In DMSO: DMSO is hygroscopic and can act as a mild oxidant over time.

    • Protocol: Prepare solutions fresh. If necessary, store DMSO stocks at -80°C, but expect a shelf-life reduction of 50%.

Part 4: Quality Control (QC) & Re-validation

If you are resurrecting an old batch (stored >6 months), perform this rapid QC check before committing valuable reagents.

Standard QC Method (LC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine bonds).

  • Pass Criteria: Purity > 95% by area integration. Major impurity peak at M+16 (N-oxide) should be < 1%.

Degradation Pathway Visualization

Degradation Compound 4-Chloro-6-methoxypyridin-3-amine (Active) Oxidation Oxidation (Air/O2) Compound->Oxidation Poor Seal Light UV Light Exposure Compound->Light Clear Vial Product1 N-Oxides / Azo Dimers (Brown Color) Oxidation->Product1 Product2 De-halogenated Byproducts (Loss of Cl) Light->Product2

Figure 2: Primary degradation pathways. Note that air exposure causes color change, while light exposure causes structural damage.

References
  • Sigma-Aldrich. 4-Chloro-6-methoxypyridin-3-amine Product Specification & CAS Verification. Retrieved from

  • BenchChem. Safety Data Sheet (SDS) for CAS 1261884-16-5. Retrieved from

  • National Institutes of Health (NIH) - PMC. Oxidation of Aminopyridines: Mechanisms and Stability. (General reference on aminopyridine stability). Retrieved from

  • PubChem. Compound Summary for 4-Chloro-6-methoxypyridin-3-amine. Retrieved from

removing impurities from 4-Chloro-6-methoxypyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-6-methoxypyridin-3-amine Synthesis

Executive Summary

Synthesizing 4-Chloro-6-methoxypyridin-3-amine presents a classic "chemoselectivity paradox." You require a harsh reduction to convert the nitro group to an amine, yet the molecule contains a labile chlorine atom at the C4 position (activated by the pyridine nitrogen) that is highly susceptible to hydrodehalogenation.

If you are observing mass [M-34] impurities (des-chloro analog) or inseparable isomers by HPLC, your current workflow likely relies on non-selective hydrogenation or uncontrolled nucleophilic substitution upstream.[1] This guide replaces "standard" protocols with chemically grounded troubleshooting strategies.

Module 1: The "Des-Chloro" Nightmare (Reduction Strategy)

The Issue: You observe a significant impurity with m/z ~158 (Target Mass - 34 Da).

  • Diagnosis: You have stripped the chlorine atom, yielding 6-methoxypyridin-3-amine .[1]

  • Root Cause: The use of Palladium on Carbon (Pd/C) with Hydrogen gas. Even at atmospheric pressure, Pd/C rapidly inserts into the C-Cl bond of 4-chloropyridines.[1]

The Solution: Abandon catalytic hydrogenation for this substrate. You must use a Dissolving Metal Reduction or a Chemo-Selective Transfer Hydrogenation .[1]

Recommended Protocol: Iron/Ammonium Chloride Reduction

This method uses zero-valent iron (Fe) as the electron source.[1] It is thermodynamically incapable of breaking the C-Cl bond under these conditions.[1]

Reagents:

  • Iron Powder (325 mesh, reduced) – 5.0 equiv.

  • Ammonium Chloride (

    
    ) – 5.0 equiv.
    
  • Solvent: Ethanol/Water (4:1 ratio).

Step-by-Step:

  • Activation: In a round-bottom flask, suspend Iron powder in water (1/5th of total volume). Add 2-3 drops of concentrated HCl to "etch" the iron surface.[1] Stir for 5 mins.

  • Buffer Addition: Add the Ethanol and Ammonium Chloride. Heat to 70°C.

  • Substrate Addition: Add your 4-chloro-6-methoxy-3-nitropyridine precursor portion-wise. Do not dump it in all at once; this controls the exotherm.

  • Monitoring: Reflux for 1-2 hours. Monitor by TLC/LCMS.[1]

    • Success Marker: Disappearance of the Nitro peak. Appearance of the Amine peak. Retention of the Chlorine isotope pattern (3:1 ratio of M : M+2).

  • Workup (Critical): Filter hot through a Celite pad to remove iron sludge. Wash the pad with hot ethanol. Concentrate the filtrate.

Expert Insight: If you see a purple/brown color in the product, it is not an organic impurity. It is trapped Fe(II)/Fe(III) salts coordinating to the pyridine nitrogen. See Module 3.

Comparison of Reduction Methods:

MethodYieldDe-chlorination RiskWorkup DifficultyRecommendation
H₂ + Pd/C HighCritical (90% risk) EasyAVOID
Fe / NH₄Cl 85-92%NegligibleModerate (Sludge)GOLD STANDARD
SnCl₂ / HCl 80-88%LowHigh (Emulsions)Backup Option
Zn / AcOH VariableLowModerateGood for small scale

Module 2: The "Ghost" Isomer (Regioselectivity)

The Issue: You see a spot on TLC or a peak in HPLC with the exact same mass as your product, but slightly different retention time. It does not separate easily.

The Diagnosis: You likely have the 2-chloro-4-methoxy or 4-methoxy-6-chloro regioisomer.[1]

  • Root Cause: This error occurred upstream during the synthesis of the nitro-precursor. If you synthesized the precursor via nucleophilic aromatic substitution (SNAr) on 4,6-dichloro-3-nitropyridine , the methoxide nucleophile can attack either the C4 or C6 position.[1]

Mechanism of Failure: In 4,6-dichloro-3-nitropyridine :

  • C4 Position: Ortho to the Nitro group (activating).

  • C6 Position: Para to the Nitrogen (activating).

  • Result: Both positions are electrophilic.[1] Without strict temperature control, you get a mixture.

Troubleshooting Protocol:

  • Do NOT purify at the Amine stage. Aminopyridines are polar and "sticky" on silica, making isomer separation difficult.

  • Purify the Nitro-Precursor. The nitro-chloropyridines have significantly different dipole moments.[1]

    • Solvent System: Use Hexanes:Toluene (not Ethyl Acetate) . Toluene interacts with the pi-systems differently, often resolving regioisomers that co-elute in EtOAc/Hex.

  • Recrystallization: If chromatography fails, recrystallize the nitro intermediate from Isopropanol . The symmetrical impurities often stay in the mother liquor.

Module 3: Troubleshooting Flowchart

The following decision tree helps you identify the specific impurity based on analytical data.

ImpurityTroubleshooting Start Impurity Detected in 4-Chloro-6-methoxypyridin-3-amine CheckMass Check LCMS Mass Spectrum Start->CheckMass ColorIssue Product is Purple/Black (No distinct impurity peak) Start->ColorIssue Visual Defect MassM34 Mass = [M-34] (Loss of Cl, +H) CheckMass->MassM34 m/z ~158 MassSame Mass = Target Mass (Isomer) CheckMass->MassSame m/z ~192 MassPlus16 Mass = [M+16] (N-Oxide) CheckMass->MassPlus16 m/z ~208 ActionRed CAUSE: Over-reduction (Pd/C) ACTION: Switch to Fe/NH4Cl or Sulfided Pt/C MassM34->ActionRed ActionRegio CAUSE: Upstream SNAr Selectivity ACTION: Purify Nitro-Precursor using Toluene/Hexane column MassSame->ActionRegio ActionOx CAUSE: Oxidation of Pyridine N ACTION: Add antioxidant (BHT) Store under Argon MassPlus16->ActionOx ActionMetal CAUSE: Trapped Iron/Tin Salts ACTION: Wash with 10% EDTA or filtration through Silica ColorIssue->ActionMetal

Caption: Decision matrix for identifying and remediating common impurities in chloropyridinamine synthesis.

Module 4: Metal Scavenging & Final Polish[1]

The Issue: The Fe/NH4Cl reduction works, but the product is off-color (grey/purple) or fails elemental analysis for heavy metals.

The Solution: Pyridyl-amines are excellent ligands for transition metals.[1] Simple filtration is insufficient.[1]

Scavenging Protocol:

  • EDTA Wash: Dissolve the crude amine in Ethyl Acetate. Wash the organic layer twice with 5% Disodium EDTA (aq) solution. The EDTA will chelate the iron (turning the water layer red/brown) and leave the organic layer clear.

  • Acid/Base Extraction (Purification Trick):

    • Dissolve crude material in 1N HCl (Product goes into water; non-basic impurities stay in organics).

    • Wash the aqueous layer with Ethyl Acetate (Discard organics).

    • Basify the aqueous layer to pH 9 with saturated

      
       .
      
    • Extract back into Ethyl Acetate.[1][2] This removes non-basic impurities (like unreacted nitro compounds) and strips many metal salts.

References & Validated Sources

  • Reduction Methodology: Kelly, S. M., & Lipshutz, B. H. (2014). Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic Letters, 16(1), 98–101. (Validates Zinc/Iron based chemoselective reduction over hydrogenation).

  • Regioselectivity in Pyridines: Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers. (Mechanistic basis for SNAr regioselectivity in di-halo pyridines).

  • Iron Reduction Protocol: Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(01), 91-95. (Foundational text for transfer hydrogenation specificity).

  • Synthesis of Precursor: BenchChem Technical Guide. (2025).[3] Synthesis of 2-Amino-6-methoxy-3-nitropyridine and related analogs.

Sources

Technical Support Center: Minimizing Methoxy Group Hydrolysis in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of methoxy group hydrolysis in pyridine-containing molecules. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experiments.

Section 1: The "Why" - Understanding the Hydrolysis Mechanism

Before troubleshooting, it's crucial to understand the factors that govern the stability of a methoxy group on a pyridine ring. Hydrolysis, the cleavage of the methyl-oxygen bond to form a hydroxypyridine (pyridone), is not a random event but is dictated by specific electronic and environmental factors.

Q1: What is the general mechanism for the hydrolysis of a methoxy group on a pyridine ring?

The hydrolysis of an alkoxypyridine, particularly when the alkoxy group is at the 2- or 4-position, typically proceeds through a nucleophilic aromatic substitution (SNAr) type mechanism. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack. This process is often catalyzed by acid or base.

  • Acid-Catalyzed Hydrolysis: The pyridine nitrogen is first protonated, which further increases the electron-deficient nature (electrophilicity) of the ring. This makes the carbon atom attached to the methoxy group highly susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: While less common for simple methoxypyridines unless other activating groups are present, strong bases can initiate hydrolysis, although harsher conditions are generally required compared to acid catalysis.

The stability of the methoxy group is therefore intrinsically linked to the electron density of the pyridine ring and the conditions of the reaction medium.[1]

Q2: How do electronic effects of other substituents on the pyridine ring influence hydrolysis?

The electronic nature of other groups on the ring plays a pivotal role in the stability of the methoxy group.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halide groups decrease the electron density of the pyridine ring. This makes the ring more electrophilic and thus more susceptible to nucleophilic attack, accelerating the rate of hydrolysis.[2]

  • Electron-Donating Groups (EDGs): Groups like alkyl or amino substituents increase the electron density of the ring. This deactivates the ring towards nucleophilic attack and generally increases the stability of the methoxy group, making hydrolysis less likely.[3]

The position of these groups relative to the methoxy group also dictates their influence through inductive and mesomeric (resonance) effects.

Q3: Does the position of the methoxy group (2-, 3-, or 4-) matter for stability?

Absolutely. The position is critical due to the interplay of resonance and inductive effects, which directly impacts the stability of the intermediate formed during nucleophilic attack (the Meisenheimer complex).

  • 2- and 4-Methoxypyridines: These isomers are generally more susceptible to hydrolysis. During nucleophilic attack at the 2- or 4-position, the negative charge of the intermediate can be delocalized onto the electronegative ring nitrogen atom. This resonance stabilization of the intermediate lowers the activation energy for the reaction, facilitating hydrolysis.

  • 3-Methoxypyridine: The methoxy group at the 3-position is significantly more stable towards hydrolysis. When a nucleophile attacks the 3-position, the resulting negative charge cannot be directly delocalized onto the ring nitrogen through resonance. The absence of this key stabilizing feature results in a higher activation energy, making hydrolysis much slower.

Q4: How does steric hindrance affect the rate of hydrolysis?

Steric hindrance refers to the spatial arrangement of atoms and groups near the reaction site. Bulky groups positioned near the methoxy group can physically block the approach of a nucleophile (like water), slowing down the rate of hydrolysis.[4] This effect is a key consideration in both understanding unwanted degradation and in designing more stable molecules.[5][6][7] For instance, introducing a methyl group adjacent to a methoxy group can significantly enhance its stability under hydrolytic conditions.[6]

Section 2: Troubleshooting Guide: "My Methoxy Group is Hydrolyzing!"

This section provides a systematic approach to diagnosing and solving hydrolysis issues during your experiments.

Troubleshooting Workflow

The following diagram outlines a logical workflow to follow when you suspect unwanted hydrolysis.

G cluster_0 Problem Identification cluster_1 Investigation & Solution Problem Suspected Hydrolysis (e.g., unexpected product, low yield) Confirm Confirm Hydrolysis & Quantify (HPLC, LC-MS, NMR) Problem->Confirm Is it really hydrolysis? Check_pH Analyze Reaction pH: Acidic, Basic, or Neutral? Confirm->Check_pH Check_Temp Analyze Temperature: Reaction, Work-up, Purification Check_pH->Check_Temp If pH is not the issue Sol_pH Solution: Adjust pH (Use buffer, non-aqueous base/acid, run under inert atmosphere) Check_pH->Sol_pH pH Extremes Found Check_Structure Analyze Molecular Structure: Positional Isomer? EWGs? Check_Temp->Check_Structure If temp is not the issue Sol_Temp Solution: Lower Temperature (Run reaction at 0°C or below, cold work-up/purification) Check_Temp->Sol_Temp High Temps Found Sol_Structure Solution: Redesign or Protect (Modify structure to add steric bulk, use protecting groups for other sites to avoid harsh conditions) Check_Structure->Sol_Structure Inherent Instability Found Validate Validation Complete: Problem Solved Sol_pH->Validate Implement & Re-analyze Sol_Temp->Validate Implement & Re-analyze Sol_Structure->Validate Implement & Re-analyze

Sources

Validation & Comparative

Technical Guide: 1H NMR Analysis of 4-Chloro-6-methoxypyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

In the synthesis of complex pharmaceutical intermediates, the precise structural validation of aminopyridines is critical due to the high prevalence of regioisomerism. 4-Chloro-6-methoxypyridin-3-amine (CAS: 1261884-16-5) serves as a vital scaffold in kinase inhibitor development. However, it is frequently confused with its regioisomer, 6-chloro-4-methoxypyridin-3-amine , or other halogenated analogs.

This guide provides an authoritative analysis of the 1H NMR spectrum for 4-Chloro-6-methoxypyridin-3-amine. Unlike standard datasheets, we focus on causality —explaining why signals appear where they do based on electronic shielding/deshielding effects—and provide a robust protocol for distinguishing this compound from its isomers using solvent effects and Nuclear Overhauser Effect (NOE) logic.

Experimental Protocol: Acquisition Parameters

To ensure reproducibility and resolution of fine coupling constants, the following acquisition parameters are recommended.

ParameterSettingRationale
Field Strength

400 MHz
Required to resolve aromatic singlets (H2/H5) that may overlap in lower fields.[1]
Solvent DMSO-d

Preferred over CDCl

to sharpen exchangeable amine protons (-NH

) and prevent aggregation.[1]
Concentration 5-10 mg / 0.6 mLOptimal signal-to-noise ratio without inducing concentration-dependent shifts.[1]
Pulse Angle 30°Ensures accurate integration by avoiding saturation.[1]
Relaxation Delay (D1)

1.0 sec
Allows full relaxation of aromatic protons for quantitative integration.[1]
Temperature 298 K (25°C)Standardizes chemical shifts; elevated temp (313 K) can sharpen broad NH

peaks.[1]
Spectral Analysis: The "Standard Reference"
3.1 Chemical Shift Assignments (DMSO-d

)

The structure of 4-Chloro-6-methoxypyridin-3-amine is defined by a pyridine ring substituted at positions 3 (Amine), 4 (Chlorine), and 6 (Methoxy).[1] This leaves protons at positions 2 and 5 .[1]

Predicted Standard Spectrum (DMSO-d


): 
SignalShift (

, ppm)
Mult.Int.[1][2][3][4][5]AssignmentStructural Logic (Electronic Effects)
A 7.75 - 7.85 Singlet1HH-2 Deshielded by the adjacent Pyridine Nitrogen (

-position).[1] Slightly shielded by the ortho-NH

group.[1]
B 6.40 - 6.50 Singlet1HH-5 Strongly Shielded by the ortho-Methoxy group and the electron-rich nature of the ring.[1] Located between Cl and OMe.
C 5.00 - 5.50 Broad S2H-NH

Exchangeable protons.[1] Chemical shift varies with concentration and water content.[1]
D 3.80 - 3.85 Singlet3H-OCH

Characteristic methoxy singlet.[1] Shielded relative to ester methoxy groups.[1]

Note: Coupling (


) between H-2 and H-5 is typically negligible (

Hz) due to the para-like separation across the heteroatom, resulting in sharp singlets.[1]
3.2 Comparative Analysis: Solvent Effects (DMSO-d

vs. CDCl

)

Choosing the correct solvent is not merely about solubility; it is a diagnostic tool.[1]

  • DMSO-d

    
     (Polar Aprotic):  Forms hydrogen bonds with the -NH
    
    
    
    group, shifting it downfield (deshielding) and sharpening the peak.[1] This allows for accurate integration (2H).[1]
  • CDCl

    
     (Non-polar):  The -NH
    
    
    
    protons often appear as a very broad, flattened hump between 3.5–4.5 ppm due to rapid exchange and lack of H-bonding stabilization.[1] This can lead to integration errors (e.g., integrating as 1.5H), falsely suggesting impurity.[1]

Recommendation: Always use DMSO-d


  for purity assays of aminopyridines to validate the amine stoichiometry.
Distinguishing Alternatives: Isomer Differentiation

The most common "alternative" encountered in synthesis is the regioisomer 6-Chloro-4-methoxypyridin-3-amine . Both compounds have the same molecular weight (158.58 g/mol ) and elemental composition.[1] 1H NMR is the definitive tool for differentiation.[1]

Mechanism of Differentiation: NOE (Nuclear Overhauser Effect)

The spatial proximity of the Methoxy (-OCH


) group to the Amine (-NH

) group differs fundamentally between the two isomers.[1]
  • Target (4-Cl, 6-OMe): The -OCH

    
     is at position 6, and the -NH
    
    
    
    is at position 3.[1] They are separated by the ring and the Cl substituent.[1] NO NOE correlation is expected between OMe and NH
    
    
    .[1]
  • Isomer (6-Cl, 4-OMe): The -OCH

    
     is at position 4, directly adjacent (ortho) to the -NH
    
    
    
    at position 3.[1] Strong NOE correlation will be observed.
Visual Workflow: Structural Elucidation

NMR_Analysis cluster_shifts Chemical Shift Logic Sample Unknown Isomer (C6H7ClN2O) Acquisition 1H NMR Acquisition (DMSO-d6) Sample->Acquisition Analysis Analyze Aromatic Region (6.0 - 8.0 ppm) Acquisition->Analysis Decision Check NOE / ROESY Interaction Analysis->Decision Ambiguous 1D Data? Target Target Confirmed: 4-Chloro-6-methoxypyridin-3-amine (No OMe-NH2 NOE) Decision->Target NO Interaction Isomer Isomer Identified: 6-Chloro-4-methoxypyridin-3-amine (Strong OMe-NH2 NOE) Decision->Isomer Interaction Observed H2_Target Target H2: ~7.8 ppm (Ortho to NH2) H5_Target Target H5: ~6.4 ppm (Ortho to OMe)

Figure 1: Decision tree for distinguishing the target compound from its 4-methoxy isomer using NOE spectroscopy.

Detailed Comparison of Alternatives
FeatureTarget: 4-Chloro-6-methoxypyridin-3-amine Alternative: 6-Chloro-4-methoxypyridin-3-amine
H-5 Shift ~6.4 ppm (Ortho to OMe)~6.8 ppm (Ortho to Cl, Meta to OMe)
H-2 Shift ~7.8 ppm ~7.7 ppm (Similar environment)
NOE Signal OMe

H-5
(Strong)OMe

NH

(None)
OMe

H-5
(Strong)OMe

NH

(Strong)
Key ID Methoxy is isolated from Amine.[1][6]Methoxy is adjacent to Amine.[1][7]

Expert Insight: While chemical shifts (1D NMR) can be subtle, the H-5 proton in the target is significantly more shielded (upfield) because it is directly ortho to the electron-donating Methoxy group.[1] In the isomer, the H-5 proton is ortho to the Chlorine (electron-withdrawing by induction) and only meta to the Methoxy, leading to a downfield shift.[1]

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for additivity rules and substituent effects on pyridine rings).
  • Abraham, R. J., et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."[1] Magnetic Resonance in Chemistry, 2006.[1] (Foundation for solvent effect recommendations).[1] [Link][1]

Sources

Technical Comparison Guide: Crystal Structure & Solid-State Properties of 3-Amino-4-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-4-chloropyridine scaffold is a critical pharmacophore in the synthesis of kinase inhibitors and agrochemicals. Its solid-state behavior—specifically its ability to form stable polymorphs and co-crystals—directly impacts drug formulation and bioavailability.

This guide objectively compares the crystallographic performance of 3-amino-4-chloropyridine derivatives against their halogenated analogues (Bromo- and Fluoro-). We analyze the competition between hydrogen bonding (H-bonding) and halogen bonding (X-bonding) to provide actionable insights for scaffold selection in crystal engineering.

Part 1: Structural Landscape & Supramolecular Assembly

The Core Scaffold: 3-Amino-4-Chloropyridine

Unlike simple pyridines, the 3-amino-4-chloro derivative (CAS 20511-15-3) presents a unique "push-pull" electronic system. The amino group (


) acts as a hydrogen bond donor, while the pyridine nitrogen (

) and the chlorine atom act as acceptors.

Key Structural Driver: The crystal packing is dominated by a competition between:

  • Strong H-bonding:

    
     (Homomeric intermolecular interactions).
    
  • Weak X-bonding:

    
     or 
    
    
    
    interactions.
Case Study: 4-Amino-3,5-Dichloropyridine (ADCP)

The derivative 4-amino-3,5-dichloropyridine serves as the benchmark for this class. Recent X-ray diffraction studies reveal a supramolecular architecture defined by high-stability chains.

  • Space Group: Monoclinic (typically

    
     or similar depending on solvation).[1]
    
  • Primary Motif: Molecules self-assemble into infinite 1D chains along the b-axis via strong

    
     hydrogen bonds.
    
  • Secondary Stabilization: These chains are interlocked by offset

    
     stacking (centroid distance ~3.86 Å) and halogen- 
    
    
    
    interactions (
    
    
    ~3.94 Å).
Diagram: Supramolecular Assembly Logic

The following decision tree illustrates how steric and electronic factors dictate the final crystal lattice of these derivatives.

AssemblyLogic Start 3-Amino-4-X-Pyridine Derivative Sterics Steric Bulk of X (Cl vs Br vs I) Start->Sterics Electronics Sigma-Hole Potential (Vmax) Start->Electronics PathA High Sterics (Br/I) + Strong Sigma Hole Sterics->PathA Large Radius PathB Moderate Sterics (Cl) + Weak Sigma Hole Sterics->PathB Medium Radius Electronics->PathA High Vmax Electronics->PathB Low Vmax Outcome1 Halogen Bond Driven (Type II Contacts) PathA->Outcome1 X-Bond Dominates Outcome2 Hydrogen Bond Driven (N-H...N Chains) PathB->Outcome2 H-Bond Dominates

Caption: Logical flow determining whether crystal packing is dominated by Halogen Bonding (Outcome 1) or Hydrogen Bonding (Outcome 2) based on the substituent X.

Part 2: Comparative Analysis (The Alternatives)

When selecting a scaffold for drug design, the choice between Chloro-, Bromo-, and Fluoro- derivatives fundamentally alters solid-state properties.

Chloro- vs. Bromo-Derivatives[2][3]
  • 3-Amino-4-Chloropyridine:

    • Packing: Dominated by H-bonds. The Chlorine atom is a weak halogen bond donor (small

      
      -hole).
      
    • Advantage: Higher solubility in polar solvents compared to bromo-analogs. Forms "Type I" halogen contacts (geometry controlled by close packing).

  • 3-Amino-4-Bromopyridine:

    • Packing: The Bromine atom has a larger, more positive

      
      -hole. It actively competes with H-bonds, often forming "Type II" halogen bonds (linear 
      
      
      
      angles ~180°).
    • Risk: Lower solubility and higher density. The strong X-bond can override desired H-bonding motifs in co-crystal design.[2]

Chloro- vs. Fluoro-Derivatives
  • 4-Amino-3-Fluoropyridine:

    • Packing: Fluorine is not a halogen bond donor in this context (no

      
      -hole). It acts purely as a weak H-bond acceptor or dipole steering group.
      
    • Conformation: Often adopts anti-syn conformations distinct from the chloro-analogs due to the small size of Fluorine (

      
       Å vs 
      
      
      
      Å for Cl).
Comparative Data Table: Halogen Bonding Potential
Derivative TypeHalogen Radius (Å)

-Hole Potential (

)
Dominant InteractionCrystal Density Trend
Fluoro- 1.47NegligibleDipole / H-BondLow
Chloro- (Product)1.75Moderate (~360 kJ/mol·e)H-Bond > X-BondMedium
Bromo- 1.85High (~400 kJ/mol·e)X-Bond

H-Bond
High

Part 3: Experimental Protocol

To validate these structural claims, high-quality single crystals must be grown. The following protocol is optimized for 4-amino-3,5-dichloropyridine (ADCP) but is adaptable for the parent 3-amino-4-chloro compound.

Workflow: Solution Growth & XRD Characterization

Protocol Step1 Dissolution (Solvent: Water/Ethanol) Step2 Thermal Treatment (353 K, 20 min) Step1->Step2 Step3 Slow Cooling (Controlled Ramp) Step2->Step3 Step4 Harvesting (Colorless Prisms) Step3->Step4 Step5 XRD Data Collection (Mo/Cu Kα Source) Step4->Step5

Caption: Optimized crystallization workflow for obtaining diffraction-quality single crystals of aminopyridine derivatives.

Detailed Methodology
  • Solvent Selection: Dissolve 40 mg of the target derivative in 20 mL of solvent.

    • Preferred: Water (for ADCP) or Ethanol/Acetonitrile (for parent 3-amino-4-chloro).

  • Thermal Cycle: Heat the solution to 353 K (80°C) in a water bath for 20 minutes to ensure complete dissolution and disrupt pre-existing amorphous aggregates.

  • Crystallization: Allow the solution to cool to room temperature (298 K) naturally.

    • Critical: Do not disturb the vessel. Slow evaporation over 3-5 days yields prisms suitable for XRD.

  • Data Collection: Mount crystal on a goniometer. Collect data using Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    radiation at low temperature (100-150 K) to reduce thermal motion and resolve disorder in the amino group.

Part 4: Quantitative Structural Metrics

The following table summarizes the crystallographic parameters for 4-amino-3,5-dichloropyridine , representing the standard for this chemical class.

ParameterValueSignificance
Crystal System MonoclinicCommon for planar aromatic systems
Space Group

(Typical)
Centrosymmetric, favors antiparallel packing
Unit Cell (

)
4One molecule per asymmetric unit
H-Bond Distance

Å (

)
Indicates strong intermolecular networking

-Stacking
~3.86 Å (Centroid-Centroid)Stabilizes the columns of H-bonded chains
Hirshfeld Contributions Cl

H (40%), H

H (16%)
Chlorine contacts dominate the surface area

References

  • Gomathi, S., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData.

    • Primary source for ADCP crystal structure, Hirshfeld surface analysis, and packing motifs.
  • Abeysekera, A. M., et al. (2021).[2] The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules.

    • Comparative data on Halogen vs Hydrogen bonding competition in pyridine deriv
  • Bednarek, et al. (2021). Cooperation/Competition between Halogen Bonds and Hydrogen Bonds in Complexes of 2,6-Diaminopyridines. Molecules.

    • Theoretical grounding for the Cl vs Br sigma-hole comparison.
  • Santa Cruz Biotechnology. 3-Amino-4-chloropyridine Product Data.

    • Physical property verification for the parent compound.[3]

Sources

Biological Activity Profile: 2-, 3-, and 4-Methoxypyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For medicinal chemists and pharmacologists, the choice between 2-, 3-, and 4-methoxypyridine isomers is rarely arbitrary; it is a strategic decision that dictates the physicochemical compliance, metabolic fate, and target engagement of a drug candidate.

  • 2-Methoxypyridine: The least basic isomer.[1] It often serves as a bioisostere for ortho-substituted anisoles but introduces significant electronic repulsion and chelation potential.[1] It is generally less metabolically stable due to facile O-demethylation driven by the formation of the stable 2-pyridone tautomer.[1]

  • 3-Methoxypyridine: The "Goldilocks" isomer.[1] It mimics the electronic properties of anisole most closely while improving water solubility. It typically exhibits moderate basicity and a standard metabolic profile dominated by CYP450-mediated O-demethylation.[1]

  • 4-Methoxypyridine: The strongest base.[1] It significantly alters the pKa and lipophilicity profile of a scaffold. Its metabolic clearance is often rapid, and it can be prone to specific bioactivation pathways leading to reactive intermediates.

Physicochemical Comparative Analysis

The biological behavior of these isomers is rooted in their electronic structures. The position of the methoxy group relative to the pyridine nitrogen dictates electron density distribution, directly influencing pKa (membrane permeability/lysosomal trapping) and metabolic vulnerability.

Table 1: Physicochemical Properties Comparison[1]
Property2-Methoxypyridine3-Methoxypyridine4-Methoxypyridine
CAS Number 1628-89-37295-76-3620-08-6
pKa (Conj.[1][2][3] Acid) ~3.3 (Weak Base)~4.8 (Moderate Base)~6.6 (Strong Base)
LogP (Oct/Water) ~1.3~0.9 - 1.2~1.0
Electronic Effect Inductive withdrawal (-I) dominates; Lone pair repulsion at N.Inductive (-I) and Resonance (+R) are balanced; Anisole mimic.[1]Strong Resonance donation (+R) into the ring N; Increases basicity.[1]
H-Bonding Acceptor (N and O); Potential for intramolecular repulsion.[1]Acceptor (N and O); Distinct vectors.[1]Strong Acceptor (N); O is less available due to resonance.[1]
Major Tautomer 2-Pyridone (after metabolism)Stable as ether4-Pyridone (after metabolism)

Scientific Insight:

  • Basicity & Permeability: 4-Methoxypyridine is significantly more basic (pKa ~6.[1]6) because the methoxy lone pair can delocalize into the ring nitrogen (resonance stabilization of the cation). This makes it more likely to be protonated at physiological pH (7.[1]4) compared to the 2-isomer, potentially reducing passive membrane permeability but enhancing solubility.

  • 2-Isomer Anomaly: The low pKa of 2-methoxypyridine (~3.[1]3) arises because protonation at the nitrogen creates an unfavorable electrostatic interaction with the adjacent oxygen lone pair.

Metabolic Stability & Biotransformation[1][4][5][6]

Metabolic stability is the primary differentiator for these isomers in drug development. The dominant clearance pathway for all three is O-demethylation , catalyzed primarily by Cytochrome P450 enzymes (CYP2E1, CYP3A4, and CYP2D6 depending on the scaffold).

Mechanism of Action: O-Demethylation

The reaction proceeds via hydrogen abstraction from the methyl group, forming an unstable hemiacetal intermediate, which collapses to release formaldehyde and the corresponding hydroxypyridine (or pyridone).

ODEM Substrate Methoxypyridine (Parent) Radical C-Centered Radical Substrate->Radical H-Abstraction CYP CYP450 (Fe=O)³⁺ CYP->Radical Oxidant Hemiacetal Hemiacetal Intermediate Radical->Hemiacetal OH Rebound Products Pyridinol/Pyridone + Formaldehyde Hemiacetal->Products Spontaneous Collapse

Figure 1: General mechanism of CYP450-mediated O-demethylation applicable to all three isomers.[1]

Isoform-Specific Nuances
  • 2-Methoxypyridine:

    • High Clearance Risk: The metabolite (2-hydroxypyridine) rapidly tautomerizes to the highly stable 2-pyridone .[1] This thermodynamic driving force often accelerates the reaction rate compared to the 3-isomer.[1]

    • Enzymology: Often a substrate for CYP2E1 (small molecule metabolizer) and CYP2A6.[1]

  • 3-Methoxypyridine:

    • Moderate Stability: Lacks the driving force of immediate pyridone tautomerization (3-hydroxypyridine does not form a simple pyridone without losing aromaticity).[1]

    • Bioisostere Utility: Often selected when metabolic "soft spots" need to be managed without completely blocking metabolism.[1]

  • 4-Methoxypyridine:

    • Variable Stability: Like the 2-isomer, the product (4-hydroxypyridine) tautomerizes to 4-pyridone , favoring demethylation.[1] However, its higher basicity means it may bind tightly to the heme iron of P450s (Type II binding spectrum), potentially acting as a self-inhibitor or altering the kinetics of its own metabolism.

Toxicity & Safety Profile

While none of the simple isomers are classified as highly potent toxins, their reactive metabolites present distinct risks.

  • Genotoxicity (Ames Test): Generally, simple methoxypyridines are negative in standard Salmonella typhimurium strains (TA98, TA100).[1] However, metabolic activation to reactive aldehydes (formaldehyde byproduct) or quinone-methides (from more complex derivatives) is a valid concern.

  • Irritation: All three are Class 2 Skin/Eye Irritants. 4-Methoxypyridine, being the most basic, poses a higher risk of corrosive injury to mucous membranes upon direct contact.[1]

  • Bioactivation Warning: 2-methoxypyridine derivatives can sometimes undergo bioactivation to reactive electrophiles if the ring is further substituted, leading to covalent binding with hepatic proteins (potential for idiosyncratic drug-induced liver injury - IDILI).[1]

Case Studies in Drug Design (Bioisosterism)

Scenario A: Reducing Lipophilicity (LogP)

  • Problem: A lead compound with a methoxyphenyl group is too lipophilic (LogP > 4).[1]

  • Solution: Replace with 3-methoxypyridine .[1][4]

  • Result: LogP drops by ~0.5–1.0 unit due to the pyridine nitrogen's polarity, while maintaining the vector of the methoxy group.

Scenario B: Modulating Basicity/Solubility

  • Problem: A scaffold has poor aqueous solubility.[1]

  • Solution: Incorporate 4-methoxypyridine .[1][2][5][6][7][8]

  • Result: The basic nitrogen (pKa ~6.[1]6) allows for salt formation (e.g., HCl salt) and ionization at gastric pH, significantly boosting solubility.

Scenario C: Blocking Metabolism [1]

  • Problem: Rapid O-demethylation of an anisole moiety.[1]

  • Solution: This is a trick question. Replacing anisole with methoxypyridine often increases O-demethylation rates.[1]

  • Better Strategy: Replace the methoxy group entirely (e.g., with -CF3 or -Cl) or use a deuterated methoxy group (-OCD3) on the pyridine ring to exploit the Kinetic Isotope Effect (KIE).

Experimental Protocols

Protocol 1: Microsomal Stability Assay (High-Throughput)

This protocol determines the intrinsic clearance (


) of the isomers using liver microsomes.

Reagents:

  • Liver Microsomes (Rat, Human, or Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P Dehydrogenase, NADP+).

  • Test Compounds (2-, 3-, 4-methoxypyridine) dissolved in DMSO (10 mM stock).

Workflow Diagram:

MicroStability Step1 Pre-Incubation Mix Microsomes + Buffer + Test Cmpd (37°C, 5 min) Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Aliquot at t = 0, 5, 15, 30, 60 min Step2->Step3 Step4 Quenching Add cold Acetonitrile (with Internal Std) Step3->Step4 Step5 Analysis Centrifuge -> LC-MS/MS Quantification Step4->Step5

Figure 2: Standardized microsomal stability workflow.

Step-by-Step Procedure:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4). Final DMSO concentration should be <0.1%.[1]

  • Enzyme Mix: Prepare microsome solution at 0.5 mg/mL in buffer.

  • Pre-incubation: Mix 1 µM compound with microsomes. Incubate at 37°C for 5 minutes.

  • Start Reaction: Add NADPH regenerating system to initiate metabolism.[1]

  • Time Points: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quench: Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin or Tolbutamide).[1]

  • Processing: Centrifuge at 4000 rpm for 20 minutes to pellet protein.

  • Quantification: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     gives 
    
    
    
    .[1]
Protocol 2: pKa Determination (Spectrophotometric)

Due to the distinct UV absorbance shifts upon protonation, this method is superior to potentiometric titration for these compounds.

  • Buffers: Prepare a series of buffers ranging from pH 2.0 to 9.0 (0.5 unit increments).

  • Sample: Dissolve isomer to 50 µM in each buffer.

  • Measurement: Scan UV absorbance (200–400 nm).[1]

  • Analysis: Identify the

    
     shift. Plot Absorbance vs. pH at the wavelength of maximum change. The inflection point of the sigmoidal curve is the pKa.
    

References

  • PubChem. 4-Methoxypyridine Compound Summary. National Library of Medicine.[1] [Link]

  • Frontage Laboratories. Metabolic Stability Services and Microsomal Assays. [Link][1]

  • Optibrium. Optimising P450 Metabolic Stability: Strategies in Drug Design. [Link]

  • MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans. Int. J. Mol. Sci. 2021. [Link][8][9]

  • NIST. Pyridine, 4-methoxy- Gas Phase Ion Energetics. National Institute of Standards and Technology.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.